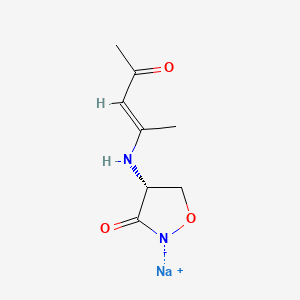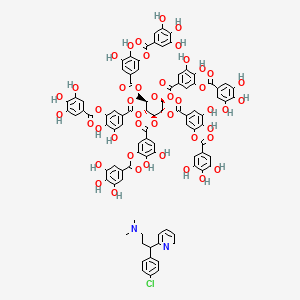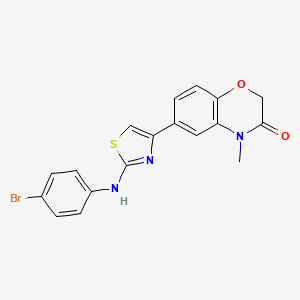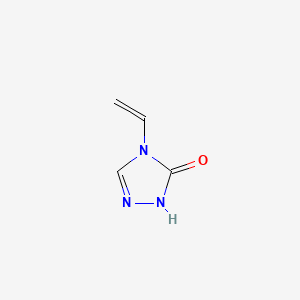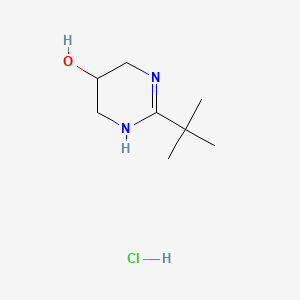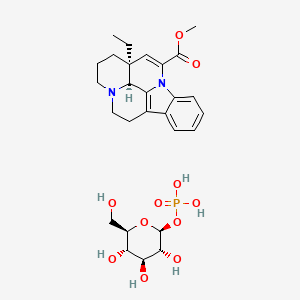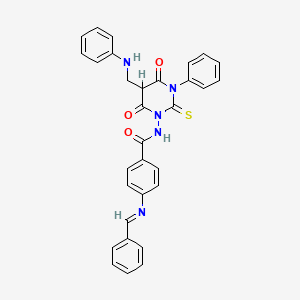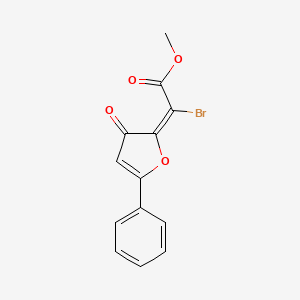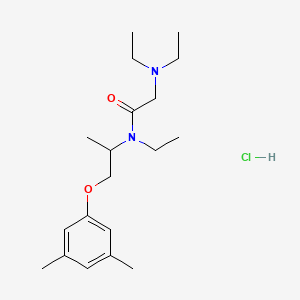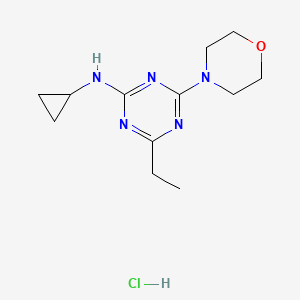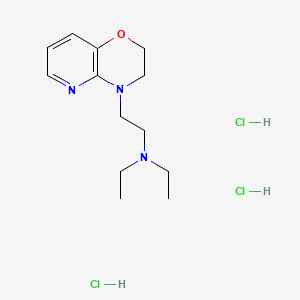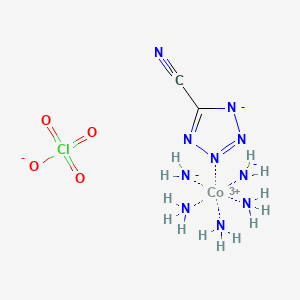
Glycine, N-(4-chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(4-chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)-, ethyl ester is a complex organic compound with a unique structure that includes a glycine moiety, a chloro-substituted naphthyridine ring, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(4-chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination of the naphthyridine core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Diethylamino Carbonyl Group: This step involves the reaction of the chloro-substituted naphthyridine with diethylamine and a carbonyl source, such as phosgene or carbonyl diimidazole.
Esterification: The final step is the esterification of the glycine moiety with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Glycine, N-(4-chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chloro group or the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the chloro group is replaced by other functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, Glycine, N-(4-chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)-, ethyl ester is studied for its potential as a biochemical probe. It can be used to investigate enzyme interactions, receptor binding, and other biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical and physical characteristics.
作用機序
The mechanism of action of Glycine, N-(4-chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The chloro-substituted naphthyridine ring can interact with active sites of enzymes, potentially inhibiting their activity. The diethylamino carbonyl group may facilitate binding to specific receptors, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(4-chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)glycine: Similar structure but lacks the ethyl ester group.
N-(4-chloro-3-((methylamino)carbonyl)-1,8-naphthyridin-2-yl)glycine: Similar structure with a methylamino group instead of diethylamino.
N-(4-chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)alanine: Similar structure with alanine instead of glycine.
Uniqueness
The uniqueness of Glycine, N-(4-chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)-, ethyl ester lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
156991-96-7 |
|---|---|
分子式 |
C17H21ClN4O3 |
分子量 |
364.8 g/mol |
IUPAC名 |
ethyl 2-[[4-chloro-3-(diethylcarbamoyl)-1,8-naphthyridin-2-yl]amino]acetate |
InChI |
InChI=1S/C17H21ClN4O3/c1-4-22(5-2)17(24)13-14(18)11-8-7-9-19-15(11)21-16(13)20-10-12(23)25-6-3/h7-9H,4-6,10H2,1-3H3,(H,19,20,21) |
InChIキー |
AMDFHFGFFYESKH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NCC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



